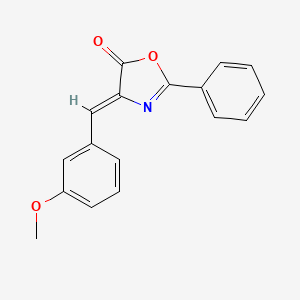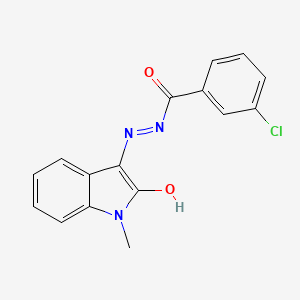![molecular formula C22H17N3O3S B11695209 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
合成路线和反应条件
苯并噻唑衍生物(包括 N-[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]-4-甲基-3-硝基苯甲酰胺)的合成可以通过各种合成途径实现。常见的方法包括:
重氮偶联: 这涉及重氮盐与芳香族化合物反应形成偶氮化合物。
Knoevenagel 缩合: 该反应涉及醛或酮与含有活性亚甲基的化合物在碱的存在下缩合。
Biginelli 反应: 这是一个三组分反应,涉及醛、β-酮酸酯和尿素或硫脲。
分子杂交技术: 这涉及将不同的分子片段组合在一起以创建具有增强生物活性的新化合物。
微波辐射: 这种方法使用微波能量来加速化学反应。
一锅多组分反应: 这些反应涉及在单个反应容器中将三种或更多种反应物组合在一起以形成产物.
工业生产方法
苯并噻唑衍生物的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。诸如连续流动合成和自动化合成平台等技术通常用于扩大这些化合物的生产。
化学反应分析
反应类型
N-[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]-4-甲基-3-硝基苯甲酰胺会经历各种类型的化学反应,包括:
氧化: 这涉及向化合物中添加氧或从化合物中去除氢。
还原: 这涉及向化合物中添加氢或从化合物中去除氧。
取代: 这涉及用另一个官能团取代一个官能团。
环化: 这涉及在分子内形成环状结构。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)和各种催化剂(例如负载在碳上的钯)。反应条件通常涉及控制温度、压力和 pH 值,以确保所需的反应途径。
主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化反应可能会生成硝基衍生物,而还原反应可能会生成胺衍生物。
科学研究应用
N-[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]-4-甲基-3-硝基苯甲酰胺具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为抗菌和抗真菌剂的潜力。
医学: 探索其在治疗包括癌症和结核病在内的各种疾病中的潜在用途。
作用机制
N-[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]-4-甲基-3-硝基苯甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。众所周知,苯并噻唑部分会与各种酶和受体相互作用,从而导致生物过程的调节。例如,已显示苯并噻唑衍生物会抑制 DNA 旋转酶的活性,DNA 旋转酶是参与细菌 DNA 复制的酶 .
相似化合物的比较
类似化合物
N'- (1,3-苯并噻唑-2-基)-芳胺酰胺: 这些化合物具有相似的结构特征和生物活性。
2-氨基苯并噻唑: 以其抗菌和抗癌特性而闻名。
基于苯并噻唑的抗结核化合物: 这些化合物已显示出对结核分枝杆菌具有良好的活性.
独特性
N-[5-(1,3-苯并噻唑-2-基)-2-甲基苯基]-4-甲基-3-硝基苯甲酰胺由于其特定的取代模式以及硝基和酰胺官能团的存在而具有独特性。这些特征的组合使其具有独特的化学反应性和生物活性。
属性
分子式 |
C22H17N3O3S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O3S/c1-13-7-10-16(22-24-17-5-3-4-6-20(17)29-22)11-18(13)23-21(26)15-9-8-14(2)19(12-15)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI 键 |
QRANJWSFLVEDRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)
![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)

![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)

![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)

